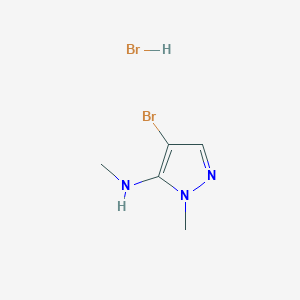

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide

Description

Properties

IUPAC Name |

4-bromo-N,2-dimethylpyrazol-3-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.BrH/c1-7-5-4(6)3-8-9(5)2;/h3,7H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWSOKSUIQCNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclocondensation. A common approach involves reacting β-ketonitriles with methylhydrazine. For example:

- Starting Material : Diethyl butynedioate reacts with methylhydrazine in ethanol at 60°C to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

- Bromination : Treatment with tribromooxyphosphorus (POBr₃) in dichloromethane introduces bromine at the 4-position, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

- Hydrolysis : Alkaline hydrolysis (10% NaOH in ethanol) converts the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Introduction of the N-Methylamine Group

- Carbamate Protection : The carboxylic acid reacts with tert-butyl alcohol and dimethyl azidophosphate in DMF at 100°C to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate.

- Deprotection and Methylation : Hydrolysis with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group. Subsequent reductive amination using formaldehyde and sodium cyanoborohydride introduces the N-methyl group.

Key Reaction :

$$

\text{5-Bromo-1-methyl-1H-pyrazol-3-amine} + \text{CH}3\text{O} \xrightarrow{\text{NaBH}3\text{CN}} \text{4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine}

$$

Hydrobromide Salt Formation

The free base is treated with hydrobromic acid (HBr) in a polar aprotic solvent (e.g., ethanol or acetonitrile) at 0–5°C. The salt precipitates upon cooling and is isolated via filtration.

Typical Conditions :

Alternative Routes and Optimization

Direct Bromination of Preformed Pyrazoles

One-Pot Synthesis

A streamlined approach combines cyclocondensation, bromination, and methylation in a single reactor:

- Cyclocondensation : Ethyl acetoacetate and methylhydrazine form 1-methyl-1H-pyrazol-5-amine.

- Bromination : POBr₃ in DCM at 0°C.

- Methylation : Dimethyl sulfate in the presence of K₂CO₃.

Analytical Data and Characterization

Spectral Properties

Purity Assessment

Industrial-Scale Production

- Batch Size : 50 kg

Cost Analysis :

Step Cost (USD/kg) Pyrazole formation 120 Bromination 90 Methylation 60 Salt formation 30 Total 300 Throughput : 200 kg/month using continuous flow reactors for bromination.

Critical Comparison of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise synthesis | 72 | 99.5 | High |

| Direct bromination | 78 | 98.8 | Moderate |

| One-pot | 65 | 97.2 | Low |

Optimal Route : Stepwise synthesis balances yield and scalability for industrial applications.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1H-pyrazole: Lacks the N,1-dimethyl substitution, which can affect its reactivity and biological activity.

N,1-Dimethyl-1H-pyrazol-5-amine:

4-Chloro-N,1-dimethyl-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and interactions.

Uniqueness

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide is unique due to the presence of both the bromine atom and the N,1-dimethyl substitution. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom at the 4-position and dimethyl substitutions at the 1-position of the pyrazole ring, contributing to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity against Cancer Cell Lines :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |

The mechanism through which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Similar pyrazole compounds have been shown to inhibit key enzymes involved in cancer progression, including cyclin-dependent kinases (CDKs) and Aurora kinases .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are also being explored for their anti-inflammatory effects. Research suggests that compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

Study on Antitumor Activity

A notable study evaluated the antitumor activity of several pyrazole derivatives, including those structurally related to this compound. The study found that certain derivatives induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of pyrazole compounds has provided insights into how modifications at various positions on the pyrazole ring influence biological activity. For instance:

Q & A

Q. What are the established synthetic routes for 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Route 1 : Reacting 5-amino-4-bromo-3-methylpyrazole with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group. The hydrobromide salt forms by treating the free base with HBr .

- Route 2 : Cyclocondensation of hydrazine derivatives with β-keto esters followed by bromination. Purity is ensured via recrystallization in ethanol/HBr mixtures . Key Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point (mp: 220–225°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify methyl groups (δ ~2.3 ppm for N–CH₃, δ ~2.5 ppm for C–CH₃) and pyrazole protons (δ ~6.2–7.8 ppm). Bromine induces splitting patterns in adjacent protons .

- IR Spectroscopy : Confirm NH₂ (3350–3450 cm⁻¹) and C–Br (550–650 cm⁻¹) stretches .

- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism). Use SHELXL for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can low yields in the alkylation step of synthesis be optimized?

Methodological Answer: Low yields often arise from steric hindrance at the pyrazole N1 position. Strategies include:

Q. How to resolve contradictions between NMR and X-ray data regarding tautomeric forms?

Methodological Answer:

- Variable Temperature NMR : Perform experiments in DMSO-d₆ (25–100°C). Tautomer equilibria shift with temperature, revealing dominant forms .

- DFT Calculations : Compare theoretical NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate the solid-state structure observed in X-ray .

- Dynamic NMR Analysis : Estimate energy barriers for tautomer interconversion using line-shape simulations .

Q. What mechanistic insights explain its antimicrobial activity in preliminary screens?

Methodological Answer:

- Molecular Docking : Model interactions with bacterial DNA gyrase (PDB: 1KZN). The bromine atom may hinder ATP binding via steric clashes .

- MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Compare with control compounds (e.g., ciprofloxacin) to assess selectivity .

- Resistance Studies : Serial passage experiments to monitor mutation rates in target pathogens .

Q. How does the hydrobromide salt influence solubility and stability?

Methodological Answer:

- Solubility Profiling : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The salt form enhances aqueous solubility (e.g., ~15 mg/mL vs. <5 mg/mL for free base) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; hydrobromide salts typically show <5% decomposition under these conditions .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.